molecular formula C8H12Cl2N2 B3292562 1,4-Diaminocubane dihydrochloride CAS No. 87830-28-2

1,4-Diaminocubane dihydrochloride

Cat. No.: B3292562
CAS No.: 87830-28-2
M. Wt: 207.1 g/mol
InChI Key: XPDHJELXCHPFPS-UHFFFAOYSA-N
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Description

Significance of Cage Hydrocarbons in Contemporary Chemical Science

Cage hydrocarbons have garnered significant interest due to their potential applications in a wide array of fields, including materials science, catalysis, and medicine. numberanalytics.comfiveable.me The defined cavities within their structures can encapsulate other atoms or molecules, leading to the development of novel host-guest systems. fiveable.me Furthermore, their inherent stability, once formed, coupled with the potential for high energy density, makes them attractive targets for energetic materials research. petrolpark.co.uk The study of cage hydrocarbons also pushes the boundaries of chemical theory, providing valuable insights into bonding, strain, and reactivity in complex molecular architectures. wiley.com

Historical Context of Cubane (B1203433) Synthesis and Initial Characterization

The synthesis of cubane (C₈H₈), a landmark achievement in organic chemistry, was first reported in 1964 by Philip E. Eaton and Thomas Cole. wikipedia.orgic.ac.ukacs.org Prior to their work, the existence of a molecule with 90-degree bond angles on its carbon atoms was highly debated and considered by many to be impossible due to the immense angle strain compared to the ideal 109.5 degrees of a tetrahedral carbon. wikipedia.orgacs.org Eaton's multi-step synthesis, starting from a cyclopentanone (B42830) derivative, proved the skeptics wrong and opened the door to the chemistry of this unique platonic hydrocarbon. petrolpark.co.ukic.ac.uksynarchive.com

Initial characterization of cubane revealed it to be a crystalline solid with remarkable kinetic stability, despite its high thermodynamic strain. wikipedia.org Spectroscopic analysis, including infrared (IR) and Raman spectroscopy, confirmed its highly symmetrical cubic structure. libretexts.org The IR spectrum of cubane shows three characteristic bands, while the Raman spectrum displays eight active modes, with no coincidences between the two, as predicted by group theory for its octahedral point group. libretexts.org

Overview of 1,4-Diaminocubane Dihydrochloride (B599025) as a Unique Building Block in Chemical Research

Among the various derivatives of cubane, 1,4-diaminocubane dihydrochloride has emerged as a particularly interesting and versatile building block. The presence of two amino groups at the 1 and 4 positions of the rigid cubane cage offers specific points for further functionalization. This bifunctionality allows for the construction of larger, well-defined molecular architectures and polymers with the cubane cage as a core structural unit.

The dihydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various chemical reactions. The rigid and precisely defined distance and orientation between the two amino groups make this compound a valuable component for creating novel ligands for metal complexes, advanced polymers with unique thermal and mechanical properties, and potentially as a scaffold for the development of new pharmaceutical agents. Its rigid structure can impart a high degree of pre-organization in supramolecular assemblies, a desirable feature in the design of complex molecular systems.

Detailed Research Findings

The synthesis of 1,4-diaminocubane typically starts from cubane-1,4-dicarboxylic acid, a more readily available derivative of cubane. ic.ac.uk The transformation of the carboxylic acid groups to amino groups can be achieved through various synthetic routes, often involving a Curtius rearrangement. wikipedia.org The resulting 1,4-diaminocubane is then treated with hydrochloric acid to form the more stable dihydrochloride salt.

PropertyValueSource
Molecular Formula C₈H₁₂Cl₂N₂
Appearance White to pale cream crystalline solid thermofisher.com
Solubility Soluble in water chemicalbook.com

The unique structure of this compound, with its rigid cubic core and diametrically opposed functional groups, makes it a prime candidate for creating linear, rigid-rod-like polymers. These polymers are expected to exhibit interesting liquid crystalline properties and high thermal stability. Furthermore, the diamine can be used to construct complex three-dimensional structures and coordination polymers by reacting it with appropriate metal ions or organic linkers.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cubane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDHJELXCHPFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Diaminocubane Dihydrochloride and Its Cubane Derivatives

Pioneering Synthetic Routes to the Cubane (B1203433) Core

The journey to 1,4-diaminocubane dihydrochloride (B599025) begins with the landmark synthesis of the cubane framework itself. The first successful synthesis of a cubane derivative, and subsequently the parent hydrocarbon, was reported by Philip Eaton and Thomas Cole in 1964, a significant achievement in synthetic organic chemistry. dtic.milic.ac.uk Their approach established the fundamental strategy for creating the key intermediate, cubane-1,4-dicarboxylic acid , which remains the most common precursor for 1,4-disubstituted cubanes. ic.ac.ukwikipedia.org

The classical synthesis starts from 2-cyclopentenone and involves several key transformations:

Formation of a Diels-Alder Dimer: The initial steps involve the synthesis of 2-bromocyclopentadienone, which is highly reactive and spontaneously undergoes a Diels-Alder dimerization to form a cage-like endo-isomer. ic.ac.ukwikipedia.org

Photochemical [2+2] Cycloaddition: This dimer, possessing two strategically positioned double bonds, is then subjected to a photochemical [2+2] cycloaddition. Irradiation with a mercury lamp induces the formation of the final two carbon-carbon bonds, completing the cubic skeleton. soton.ac.uk

Favorskii Rearrangement: The resulting bromoketone is treated with a strong base, such as potassium hydroxide, to induce a Favorskii rearrangement. This fascinating step involves a ring contraction of the five-membered ring within the caged structure to form the highly strained four-membered ring of the cubane core, yielding cubane-1,4-dicarboxylic acid . ic.ac.ukwikipedia.org

Development of Amination Strategies for Cubane Functionalization

With the cubane core accessible via its dicarboxylic acid derivative, the next critical challenge is the introduction of two amino groups at the 1 and 4 positions. The extreme strain and high s-character of the C-H bonds on the cubane nucleus make direct functionalization difficult, necessitating indirect approaches that modify the existing carboxyl groups.

Direct Amination Approaches

Direct C-H amination of the unsubstituted cubane is not a synthetically viable route for preparing 1,4-diaminocubane. The cubane C-H bonds are exceptionally strong and sterically shielded, making them resistant to direct functionalization. wikipedia.org While radical substitution reactions on cubane are known, they typically offer poor selectivity and lead to a mixture of products, making the controlled synthesis of the 1,4-disubstituted product impractical. wikipedia.org Therefore, synthetic efforts have exclusively focused on indirect pathways starting from pre-functionalized cubanes.

Indirect Synthetic Pathways Involving Amino Precursors

The most effective and widely recognized strategies for synthesizing 1,4-diaminocubane involve the chemical degradation of the carboxyl groups of cubane-1,4-dicarboxylic acid. Two classic name reactions, the Curtius and Hofmann rearrangements, provide the primary blueprints for this transformation. Both reactions proceed through an isocyanate intermediate which is then hydrolyzed to the amine.

Curtius Rearrangement: This method involves the conversion of a carboxylic acid into an acyl azide (B81097), which then thermally or photochemically rearranges to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org For the synthesis of 1,4-diaminocubane, this involves a two-step sequence from cubane-1,4-dicarboxylic acid:

Conversion of the dicarboxylic acid to the corresponding cubane-1,4-diacyl chloride .

Reaction with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, to form cubane-1,4-diacyl azide . research-solution.com

Early attempts to isolate the diacyl azide intermediate proved to be extremely hazardous due to its explosive nature. research-solution.com A significant improvement involves the in-situ formation of the diisocyanate by treating the diacyl chloride with trimethylsilyl azide, which avoids the isolation of the dangerous azide intermediate. research-solution.com The resulting 1,4-diisocyanatocubane can then be hydrolyzed with water to yield 1,4-diaminocubane, which is subsequently treated with hydrochloric acid to precipitate the stable dihydrochloride salt.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom using a halogen (like bromine) and a strong base (like sodium hydroxide). acs.org The pathway to 1,4-diaminocubane via this method involves:

Conversion of cubane-1,4-dicarboxylic acid or its diester into cubane-1,4-dicarboxamide .

Treatment of the diamide (B1670390) with a reagent like sodium hypobromite (B1234621) (formed in situ from Br₂ and NaOH) to initiate a double Hofmann rearrangement, proceeding through a diisocyanate intermediate to give the final diamine.

Starting MaterialKey Intermediate(s)Reaction NameKey ReagentsProduct
Cubane-1,4-dicarboxylic acidCubane-1,4-diacyl chloride, Cubane-1,4-diacyl azide, 1,4-DiisocyanatocubaneCurtius Rearrangement1. SOCl₂ or (COCl)₂ 2. NaN₃ or TMSN₃ 3. H₂O, HCl1,4-Diaminocubane dihydrochloride
Cubane-1,4-dicarboxylic acidCubane-1,4-dicarboxamide, 1,4-DiisocyanatocubaneHofmann Rearrangement1. NH₃ 2. Br₂, NaOH 3. HClThis compound

Optimization of Synthetic Protocols for this compound Production

Optimization efforts have largely concentrated on improving the synthesis of the key precursor, dimethyl 1,4-cubanedicarboxylate . The photochemical [2+2] cycloaddition step in the classic synthesis is often a bottleneck, suffering from low efficiency and difficulties in scaling up using traditional batch reactors.

A significant advancement is the use of continuous-flow photochemistry. soton.ac.uk By passing the reaction mixture through a tube coiled around a UV lamp, several advantages are realized over batch processing:

Improved Light Penetration: The narrow diameter of the tubing ensures uniform irradiation of the entire reaction volume.

Precise Control: Reaction time and temperature are precisely controlled, minimizing side reactions.

Scalability: The process can be scaled up by running the flow reactor for longer periods or by numbering up reactors in parallel.

Researchers have demonstrated that using a home-made flow photoreactor can significantly improve the throughput of the key photocycloaddition step, enabling the synthesis of the cubane cage on a decagram scale with reduced processing time and avoiding the limitations of large-scale batch photoreactors. soton.ac.uk This optimization of the precursor synthesis directly facilitates more efficient production of this compound.

Scalable Synthetic Methodologies for Industrial and Large-Scale Research Applications

The viability of cubane derivatives in materials science and other fields depends on the availability of starting materials in significant quantities. The synthesis of cubane-1,4-dicarboxylic acid , the ultimate precursor to 1,4-diaminocubane, has been successfully scaled for larger-scale production.

Advanced Structural Elucidation and Spectroscopic Characterization Research of 1,4 Diaminocubane Dihydrochloride

Crystallographic Investigations of Molecular Packing and Intermolecular Interactions

Neutron Diffraction Studies for Hydrogen Atom Localization

No literature is available on neutron diffraction studies of 1,4-diaminocubane dihydrochloride (B599025). Neutron diffraction would be a powerful technique to precisely locate the hydrogen atoms, particularly those of the ammonium (B1175870) groups. This information is critical for a complete understanding of the hydrogen bonding network and the nature of the interactions within the crystal structure.

Solution-Phase Structural Characterization by Advanced Nuclear Magnetic Resonance Spectroscopy

Multi-Dimensional NMR Techniques for Complete Spectral Assignment

While basic 1D NMR spectra for related cubane (B1203433) structures may exist, detailed multi-dimensional NMR studies (such as COSY, HSQC, HMBC) for 1,4-diaminocubane dihydrochloride are not available in published literature. These advanced techniques would be essential for the unambiguous assignment of all proton and carbon signals in the molecule, providing conclusive evidence of its structure in solution.

Dynamic NMR Studies for Conformational Analysis

There is no indication of dynamic NMR studies having been performed on this compound. Such studies could provide insights into any dynamic processes occurring in solution, although significant conformational flexibility is not expected for the rigid cubane core.

Vibrational Spectroscopic Analyses for Bonding and Functional Group Identification

Detailed and assigned infrared (IR) and Raman spectra for this compound have not been found in scientific databases. Vibrational spectroscopy would provide characteristic frequencies for the functional groups present, including the N-H stretches and bends of the ammonium groups and the vibrations of the cubane cage. A comparative analysis of the spectra could offer insights into the effects of protonation and intermolecular interactions on the vibrational modes of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

No specific experimental FTIR data for this compound could be located in the reviewed literature. For comparison, the FTIR spectrum of the related precursor, cubane-1,4-dicarboxylic acid, has been reported. researchgate.netresearchgate.net However, the vibrational modes of the amino and hydrochloride functionalities would significantly alter the spectrum, making a direct comparison for detailed analysis unreliable. Without experimental data, a table of characteristic vibrational frequencies cannot be provided.

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Similarly, specific Raman spectroscopic data for this compound is absent from the available scientific literature. Raman spectroscopy is a powerful technique for studying the vibrational modes and symmetry of molecules. mit.edunih.govmdpi.comtsijournals.com While theoretical studies and experimental data exist for other cubane derivatives and related cage compounds, this information cannot be accurately extrapolated to create a data table for the target compound.

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragment Analysis

There is no specific published mass spectrum or detailed fragmentation analysis for this compound. Mass spectrometry is crucial for confirming the molecular formula and understanding the fragmentation pathways of a molecule upon ionization. libretexts.orgchemguide.co.uklibretexts.orgnist.gov In the absence of experimental data, a discussion on the validation of mass spectrometric methods and a table of expected fragments for this compound would be purely speculative.

Theoretical and Computational Chemistry Investigations of 1,4 Diaminocubane Dihydrochloride and Its Derivatives

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are indispensable tools for understanding the intricate electronic nature and predicting the reactivity of novel molecules like 1,4-diaminocubane dihydrochloride (B599025).

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of cubane (B1203433) and its derivatives. nih.gov Calculations at the DFT-B3LYP/6-31G* level of theory have been used to optimize geometric structures and compute total energies. nih.gov These calculations are crucial for determining fundamental properties such as bond lengths, bond angles, and charge distributions, which in turn govern the molecule's stability and reactivity.

For instance, DFT calculations have revealed that the introduction of substituent groups can significantly influence the electronic properties of the cubane cage. nih.gov Electron-withdrawing groups, such as nitro groups, can withdraw electron density from the cubane framework, which can lead to a reduction in the repulsion between the C-C bonds and a subsequent release of strain for isomers with fewer substituents. nih.govresearchgate.net Conversely, the interactions between multiple substituent groups can deviate from simple additivity, indicating complex electronic interplay within the molecule. nih.govresearchgate.net

The protonated state of the amino groups in 1,4-diaminocubane dihydrochloride introduces a significant positive charge, which is expected to have a profound effect on the electronic structure of the cubane core. DFT calculations can precisely map the electrostatic potential and identify regions of electrophilicity and nucleophilicity, providing insights into how the molecule will interact with other chemical species.

For even higher accuracy in predicting molecular properties, ab initio and wavefunction-based methods are utilized. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation. High-level theoretical studies using explicitly correlated composite methods like W1-F12 have been used to calculate the gas-phase enthalpy of formation of cubane with high precision. acs.orgresearchgate.net

Ab initio self-consistent field calculations have been performed on cubane, cubene, and the cubyl radical to understand their fundamental structures. acs.org These methods are critical for obtaining benchmark data against which other computational methods can be validated. For derivatives like this compound, these high-accuracy predictions can provide reliable data on ionization potentials, electron affinities, and other electronic properties that are crucial for understanding their chemical behavior. acs.orgresearchgate.net Ab initio calculations have also been used to investigate the destabilizing effect of adjacent nitro groups on the cubane nucleus. blogspot.com

Analysis of Strain Energy and Geometric Peculiarities of the Cubane Framework

The cubane framework is renowned for its exceptionally high ring strain energy, a consequence of its 90° C-C-C bond angles, a significant deviation from the ideal tetrahedral angle of 109.5°. researchgate.net This inherent strain is a dominant factor in the chemistry of cubane and its derivatives.

The strain energy of the parent cubane molecule has been determined both experimentally and computationally, with values ranging from 161.5 to 169.1 kcal/mol. researchgate.net DFT calculations using homodesmotic and isodesmotic reactions have yielded a strain energy of 169.13 kcal/mol for cubane, which is in excellent agreement with experimental values. nih.govresearchgate.net

The introduction of substituents onto the cubane core can modulate this strain energy. nih.govresearchgate.net For example, studies have shown that the strain energy of polynitrocubanes and polydifluoroaminocubanes increases slightly with the addition of up to four substituent groups, but then increases dramatically as more groups are added. nih.gov In contrast, for polyazidocubanes, the substituent groups have a very small effect on the strain energy. nih.gov The nitro group has been found to have the greatest effect on the strain energy of the cubane skeleton. nih.govresearchgate.net The strain energy of cubane and the cubyl radical have also been estimated using quasihomodesmotic reactions. acs.orgresearchgate.net

The geometry of the cubane cage also exhibits interesting peculiarities. The C-C bond lengths in cubane are slightly longer than those in simple cyclobutane. ic.ac.uk The introduction of substituents can lead to distortions in the cubic symmetry. In this compound, the protonated amino groups would likely induce changes in the C-C bond lengths and angles in their vicinity due to electrostatic repulsion and inductive effects.

Table 1: Calculated Strain Energies of Selected Cubane Derivatives

CompoundCalculation MethodStrain Energy (kcal/mol)
CubaneHomodesmotic Reaction (DFT-B3LYP/6-31G*)169.13 nih.govresearchgate.net
OctanitrocubaneIsodesmotic Reaction257.20 nih.govresearchgate.net
OctaazidocubaneIsodesmotic Reaction166.48 nih.govresearchgate.net

This table presents a selection of calculated strain energies for different cubane derivatives to illustrate the effect of substituents. The values are taken from published research and the specific computational methods are indicated.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While the cubane core itself is rigid, the substituent groups in this compound, specifically the aminium groups (-NH3+), possess conformational flexibility. The rotation around the C-N single bonds can lead to different spatial arrangements of the hydrogen atoms. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of these groups and to understand their preferred orientations.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and solvent molecules. In an aqueous environment, the positively charged aminium groups will strongly interact with water molecules through hydrogen bonding. MD simulations can provide a detailed picture of the solvation shell around the molecule, revealing the number of coordinating water molecules and the dynamics of these interactions. This information is crucial for understanding the solubility and reactivity of the compound in solution.

The study of conformational analysis helps in understanding the stability of different isomers by considering the spatial arrangement and through-space interactions of substituents. lumenlearning.com For disubstituted cyclohexanes, a conformation with both substituents in equatorial positions is generally more stable than one with both in axial positions. libretexts.org When one substituent is axial and the other is equatorial, the bulkier group prefers the equatorial position. libretexts.org

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

For this compound, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated using DFT methods. These calculations can predict the positions and intensities of the characteristic vibrational modes, such as the N-H stretching and bending frequencies of the aminium groups, as well as the vibrations of the cubane cage itself. The infrared spectrum of cubane shows noticeable absorptions at 300, 1231, and 851 cm⁻¹. blogspot.comic.ac.uk Machine learning models combined with molecular dynamics can also be used to simulate infrared spectra, accounting for anharmonicities and temperature effects. nih.govyoutube.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted computationally. For the parent cubane, the single-line proton NMR spectrum shows an absorption at a chemical shift of 6.0 ppm. blogspot.comic.ac.uk For this compound, the chemical shifts of the cubyl protons and the protons of the aminium groups can be calculated and compared with experimental ¹H NMR spectra. acs.orgacs.org Such comparisons can help in assigning the peaks in the experimental spectrum and can provide insights into the electronic environment of the different nuclei in the molecule. Studies on the interaction of 1,4-cubanedicarboxylic acid and its esters with elemental fluorine have utilized ¹H and ¹⁹F NMR spectroscopy and computer simulations to identify the resulting fluorinated cubane derivatives. nih.gov

Table 2: Predicted Spectroscopic Data for a Generic Disubstituted Cubane

Spectroscopic TechniquePredicted ParameterTypical Value Range
¹H NMRChemical Shift (Cubyl Protons)δ 3.5 - 4.5 ppm
¹³C NMRChemical Shift (Cubyl Carbons)δ 45 - 55 ppm
IR SpectroscopyN-H Stretch (Aminium)3100 - 3300 cm⁻¹
IR SpectroscopyC-H Stretch (Cubyl)~3000 cm⁻¹

This table provides hypothetical predicted spectroscopic data for a generic 1,4-disubstituted cubane to illustrate the type of information that can be obtained from computational predictions. Actual values for this compound would require specific calculations.

Theoretical Studies on Reaction Pathways and Transition States in Derivatization

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the derivatization of the cubane core. By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. researchgate.netucsb.edu

For the derivatization of this compound, theoretical studies could investigate various reaction pathways. For example, the reactions of the amino groups, such as acylation or alkylation, could be modeled to understand the reaction mechanism and predict the regioselectivity. The calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify any intermediate species.

Understanding the transition states is crucial for predicting reaction rates and for designing more efficient synthetic routes. researchgate.netucsb.edu For instance, if a particular reaction has a high activation barrier, theoretical calculations might suggest alternative reagents or reaction conditions that could lower this barrier. The development of general cross-coupling protocols for cubanes has been challenging due to metal-catalyzed valence isomerization, but copper catalysis has shown promise in suppressing these undesirable pathways. princeton.edu

Functionalization and Derivatization Strategies for 1,4 Diaminocubane Dihydrochloride

Modifications at the Amino Moieties

The primary amino groups of 1,4-diaminocubane are versatile handles for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation and sulfonylation are fundamental reactions for primary amines. In the context of 1,4-diaminocubane, these reactions would involve treating the diamine with acylating agents (such as acid chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) nih.govnih.gov. These reactions would lead to the formation of stable amide and sulfonamide linkages, respectively. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct. While specific examples for 1,4-diaminocubane are not detailed in the provided research, this represents a standard and expected pathway for its derivatization.

The nitrogen atoms of 1,4-diaminocubane can be functionalized through alkylation and arylation reactions. Alkylation introduces alkyl groups onto the amino moieties, a process that can be achieved using alkyl halides or other alkylating agents. mt.com A specific example is the synthesis of N,N'-bis(ß,ß-dinitro-ß-fluoroethyl)-1,4-diaminocubane. dtic.mil Another documented derivative is N-nitro-N-nitroso-bisN,N-fluorodinitroethyl-1,4-diamino-cubane, highlighting further modification possibilities at the nitrogen centers. dtic.mil

Arylation, the attachment of an aryl group to the nitrogen atom, is another viable strategy. mdpi.com Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could potentially be applied to synthesize N-aryl cubane (B1203433) derivatives, although specific examples for 1,4-diaminocubane require further investigation. researchgate.net

The primary amino groups of 1,4-diaminocubane are suitable for conversion into ureas, thioureas, and carbamates.

Ureas and Thioureas: These derivatives are typically synthesized by reacting the diamine with isocyanates or isothiocyanates, respectively. uea.ac.ukresearchgate.net The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate, yielding the corresponding 1,4-dicubyl-disubstituted urea or thiourea. nih.govnih.gov

Carbamates: Carbamate derivatives can be formed by reacting 1,4-diaminocubane with chloroformates or by using other reagents like phosgene followed by an alcohol. wikipedia.org Carbamates, such as the N-Boc or N-Cbz protected amines, are common intermediates in organic synthesis. fishersci.canih.gov

These reactions provide pathways to a diverse range of derivatives by varying the substituent on the isocyanate, isothiocyanate, or chloroformate reagent.

Functionalization of the Cubane Cage at Non-Amino Positions

Beyond modifying the amino groups, the cubane skeleton itself can be functionalized. This is a more challenging task due to the high strain and unique bonding of the cage structure.

Direct functionalization of the cubane C-H bonds is a significant challenge in synthetic chemistry. researchgate.net One possible methodology for this transformation is a radical-mediated reaction. researchgate.net This approach involves the abstraction of a hydrogen atom from the cubane C-H bond to generate a cubyl radical, which can then react with various radical acceptors. researchgate.net However, strategies such as directed ortho-metalation, which are common for aromatic systems, are limited when applied to cubanes and may require specific directing groups. researchgate.net The development of catalytic C-H functionalization methods holds promise for addressing these challenges effectively. researchgate.net

Several strategies have been developed to introduce energetic and other functional groups directly onto the cubane cage, often starting from precursors other than 1,4-diaminocubane but demonstrating the cage's capacity for substitution.

Nitro Groups: The synthesis of polynitrocubanes is a well-documented area of research. dtic.milenergetic-materials.org.cn Starting from cubane precursors, multiple nitro groups can be introduced onto the cage. Examples range from 1,4-dinitrocubane to more highly nitrated versions like 1,3,5,7-tetranitrocubane (TNC), 1,2,3,5,7-pentanitrocubane (PNC), heptanitrocubane (HpNC), and the highly energetic octanitrocubane (ONC). ic.ac.ukic.ac.ukwikipedia.org The introduction of adjacent nitro groups is particularly challenging and often requires direct nitration of already nitrated cubane cores. ic.ac.uk

Cyano Groups: The cyano group can also be introduced onto the cubane skeleton. Research has led to the synthesis of highly energetic molecules like 1,4-dicyanocubane and 1,2,4,7-tetracyanocubane. dtic.mil The cyano group is a valuable synthetic precursor that can be converted into various other functional groups. researchgate.net

Dinitramide Groups: Dinitramide salts represent another class of energetic derivatives. The synthesis of Cubane-1,4-bis(ammonium dinitramide) has been achieved, demonstrating that the dinitramide anion [N(NO₂)₂]⁻ can be paired with a cubane-based cation. dtic.milwikipedia.org

Table of Functionalized Cubane Derivatives

Compound NameFunctional Group(s)Position(s) of Functionalization
N,N'-bis(ß,ß-dinitro-ß-fluoroethyl)-1,4-diaminocubane-NHCH₂(CF)(NO₂)₂1,4 (on Amino Groups)
1,4-Dinitrocubane-NO₂1,4
1,3,5,7-Tetranitrocubane (TNC)-NO₂1,3,5,7
1,2,3,5,7-Pentanitrocubane (PNC)-NO₂1,2,3,5,7
Heptanitrocubane (HpNC)-NO₂Seven of eight positions
Octanitrocubane (ONC)-NO₂All eight positions
1,4-Dicyanocubane-CN1,4
1,2,4,7-Tetracyanocubane-CN1,2,4,7
Cubane-1,4-bis(ammonium dinitramide)-[NH₃]⁺[N(NO₂)₂]⁻1,4 (as ammonium (B1175870) salt)

Synthesis of Poly-Functionalized Cubane Scaffolds

The synthesis of poly-functionalized cubane scaffolds from 1,4-diaminocubane dihydrochloride (B599025) is a multi-step process that leverages both the reactivity of the amino groups and the C-H bonds of the cubane core. The amino groups serve as versatile handles for introducing a wide array of functionalities through well-established amine chemistry. Subsequently, modern C-H functionalization techniques can be applied to introduce additional substituents at other positions on the cubane cage.

A common initial step involves the protection of one or both amino groups to allow for selective transformations. For instance, mono-protection of 1,4-diaminocubane allows for the differential functionalization of the two amino groups. The resulting protected aminocubane can then undergo further reactions.

One powerful strategy for introducing multiple functional groups is through directed ortho-metalation. By converting the amino groups into directing groups, such as amides, it is possible to selectively activate and functionalize the C-H bonds at positions adjacent to the initial amino substitution (the ortho positions). This approach allows for the programmed and regioselective installation of a variety of substituents. For example, a cubane-1,4-bis(N,N-diisopropyl-amide) can be synthesized from 1,4-diaminocubane, and subsequent directed ortho-lithiation followed by reaction with electrophiles can lead to the introduction of aryl groups, halogens, or other functionalities at the 2, 3, 5, and 6 positions of the cubane core. nih.gov This method has been successfully employed in the programmable synthesis of multiply arylated cubanes. nih.govrsc.org

Another approach involves the conversion of the amino groups into other functional groups that can participate in cross-coupling reactions. For example, the amino groups can be transformed into halides or triflates, which can then undergo palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other carbon-based substituents. While challenges exist due to the strained nature of the cubane system, which can be prone to decomposition under typical cross-coupling conditions, specialized copper-based catalytic systems have shown promise in facilitating these transformations.

The synthesis of poly-functionalized cubanes often starts from more readily available precursors like dimethyl cubane-1,4-dicarboxylate. nih.govacs.orgsemanticscholar.org The methodologies developed for these systems, such as C-H carboxylation followed by further derivatization, provide a roadmap for the potential transformations of 1,4-diaminocubane derivatives. princeton.edu For instance, after converting the amino groups to amides, similar C-H functionalization strategies could be applied.

A variety of functional groups have been successfully introduced onto the cubane scaffold, including ketones, aryl halides, esters, and ethers, enabling orthogonal functionalization where different groups can be selectively manipulated without affecting others. princeton.edu This allows for the construction of highly complex and precisely substituted cubane derivatives.

Stereochemical Control in Derivatization Reactions

The high symmetry of the cubane cage means that mono- and di-substituted derivatives are typically achiral. acs.org However, the introduction of three or more non-identical substituents can lead to chiral molecules. acs.orgnih.gov Therefore, controlling the stereochemistry during the derivatization of 1,4-diaminocubane is crucial for accessing enantiomerically pure, poly-functionalized cubane scaffolds.

A key strategy for achieving stereochemical control is the use of chiral auxiliaries. nih.gov By attaching a chiral auxiliary to one of the functional groups on the cubane core, it is possible to induce diastereoselectivity in subsequent reactions. For example, a cubane carboxylic acid can be converted into a chiral amide. The chiral environment created by the auxiliary can then direct the deprotonation and subsequent electrophilic trapping to occur at a specific ortho-position with high diastereoselectivity. nih.gov This approach has been successfully used to synthesize 1,2,3-trisubstituted cubanes with excellent stereocontrol. nih.gov A similar strategy could be envisioned starting from 1,4-diaminocubane, where one of the amino groups is converted into a chiral amide or another suitable chiral directing group.

The sequential and site-selective introduction of substituents is fundamental to creating chirality on the cubane skeleton. researchgate.net For instance, starting with a 1,4-disubstituted cubane, the introduction of a third, different substituent at an adjacent position (e.g., the 2-position) will generate a chiral molecule. The stereochemical outcome of this addition can be influenced by the nature of the existing substituents and the reaction conditions.

While direct catalytic asymmetric synthesis on the cubane core is still an emerging area, the use of chiral reagents and catalysts in the functionalization of cubane derivatives holds promise for the enantioselective synthesis of these complex molecules. The development of such methods is essential for the application of chiral cubane derivatives in areas such as asymmetric catalysis and medicinal chemistry, where specific stereoisomers often exhibit distinct biological activities.

Supramolecular Chemistry and Host Guest Systems Involving 1,4 Diaminocubane Derivatives

Design and Synthesis of Cubane-Based Multitopic Ligands

The creation of cubane-based multitopic ligands is a cornerstone for their use in supramolecular chemistry. The synthetic challenge lies in functionalizing the highly strained cubane (B1203433) core in a controlled and regioselective manner. nih.gov Most synthetic routes for cubane derivatives, especially those functionalized at multiple positions, begin with precursors like 1,4-cubanedicarboxylic acid, which is more readily accessible. nih.gov This starting material allows for the introduction of various functional groups at the 1 and 4 positions, creating linear, bifunctional building blocks.

The synthesis of these ligands often involves late-stage C-H functionalization, a powerful strategy for generating molecular diversity. nih.gov Techniques such as directed ortho-metalation followed by palladium-catalyzed arylation have enabled the programmable synthesis of mono-, di-, tri-, and even tetra-arylated cubanes. nih.gov This control is crucial for designing ligands with specific geometries and electronic properties.

For supramolecular applications, the amino group is particularly important. 1,4-diaminocubane can be synthesized from 1,4-cubanedicarboxylic acid, for instance, through a Curtius rearrangement. wikipedia.org The resulting diamine serves as a rigid, multitopic ligand. In its dihydrochloride (B599025) form, the protonated ammonium (B1175870) groups (-NH3+) provide strong, directional interaction sites for host-guest chemistry and the self-assembly of charged supramolecular architectures. The cubane cage itself acts as a rigid, hydrophobic spacer, precisely controlling the distance and orientation of the functional groups. This combination of a defined geometry and specific interaction sites makes 1,4-diaminocubane derivatives ideal candidates for building predictable and stable supramolecular structures, such as metal-organic frameworks (MOFs) where cubane-type clusters act as secondary building blocks. rsc.orgresearchgate.net

Investigations into Host-Guest Complexation with Macrocyclic Receptors

The unique geometry and electronic properties of 1,4-diaminocubane dihydrochloride make it an intriguing guest for various macrocyclic hosts. The positively charged ammonium termini and the central hydrophobic cage are key features governing its binding behavior.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a hydrophobic cavity and two electron-rich carbonyl portals. nih.govnih.gov These features make them exceptionally well-suited for binding cationic guests like this compound. The primary binding interactions are strong ion-dipole forces between the cationic ammonium groups of the guest and the electronegative carbonyl portals of the CB[n] host. nih.govqueensu.ca

Simultaneously, the hydrophobic cubane cage can be encapsulated within the non-polar cavity of a sufficiently large cucurbituril, such as CB researchgate.net or CB nih.gov, driven by the hydrophobic effect. queensu.ca This dual-mode interaction leads to the formation of highly stable host-guest complexes. queensu.ca Depending on the relative sizes of the host and guest, different stoichiometries are possible. For a guest like 1,4-diaminocubane, a 1:1 complex is expected with a larger host like CB researchgate.net, where the entire guest is encapsulated. Alternatively, a 2:1 host-guest complex could form, with two smaller CB[n] hosts, such as CB researchgate.net, each capping one of the ammonium ends of the diamine. This redox control over binding stoichiometry has been observed in similar systems and could be a key feature for developing molecular machines. researchgate.net

Cyclodextrins (CDs) are another major class of macrocyclic receptors, composed of glucose units that form a truncated cone with a hydrophobic interior and a hydrophilic exterior. nih.gov Unlike cucurbiturils, the primary driving force for complexation with cyclodextrins is the hydrophobic effect, where a non-polar guest or a portion of it is included within the CD cavity to minimize its contact with the aqueous environment. nih.govnih.gov

For this compound, the interaction with cyclodextrins would predominantly involve the inclusion of the hydrophobic cubane cage into the CD cavity. The charged ammonium groups would likely remain outside, interacting with the hydrophilic exterior of the cyclodextrin (B1172386) and the surrounding water molecules. The stability of such a complex would depend heavily on the size complementarity between the cubane cage and the cyclodextrin cavity (α-, β-, or γ-CD). β-cyclodextrin, with its intermediate cavity size, often shows a good fit for cage-like structures. While the hydrophobic interaction is primary, hydrogen bonding between the guest's amino groups and the hydroxyl groups on the rim of the cyclodextrin could provide additional stabilization.

The strength of host-guest interactions is quantified by the binding constant (Ka), with higher values indicating a more stable complex. These constants are typically determined using techniques like NMR spectroscopy, UV-visible spectroscopy, or isothermal titration calorimetry (ITC). nih.govmdpi.com

The binding of dicationic guests similar to this compound to cucurbiturils is known to result in very high binding constants, often in the range of 10⁵ to 10⁸ M⁻¹. nih.gov For example, the complexation of paraquat (B189505) (a dicationic guest) with a water-soluble pillar researchgate.netarene (a similar macrocycle) exhibits a Ka of (1.02 ± 0.10) × 10⁸ M⁻¹. nih.gov This high affinity is a direct result of the powerful combination of ion-dipole and hydrophobic interactions.

Selectivity in these systems is governed by size and shape complementarity. A host will bind most strongly to a guest that fits snugly within its cavity. For instance, the binding of the drug metformin, which is small enough, can form 1:2 host-guest complexes with CB researchgate.net. queensu.ca In contrast, cyclodextrin binding is generally weaker for cationic guests compared to cucurbiturils because it lacks the strong ion-dipole interaction at the portals. The binding constant for a neutral guest like flurbiprofen (B1673479) with β-CD is significant, but the enthalpic and entropic contributions differ markedly from those seen with cucurbiturils. nih.gov

Table 1: Representative Binding Constants for Macrocyclic Host-Guest Systems This table presents typical binding constant values for analogous systems to illustrate the magnitude of interactions discussed.

HostGuestBinding Constant (Ka, M⁻¹)Primary Driving Forces
Cucurbit nih.govuril (CB nih.gov)Methyl Viologen (MV²⁺)1.1 × 10⁵Ion-Dipole, Hydrophobic
Water-Soluble Pillar researchgate.netareneParaquat (G1)(1.02 ± 0.10) × 10⁸Ion-Dipole, Hydrophobic, Charge-Transfer
β-Cyclodextrin (β-CD)Flurbiprofen~10³ - 10⁴ (estimated range)Hydrophobic, van der Waals
Macrocycle 6 (dithiocarbamate-based)Bovine Serum Albumin (BSA)(19.67 ± 0.86) × 10³π-π stacking, Hydrogen Bonding

Formation of Supramolecular Assemblies and Architectures

The rigid, well-defined geometry of 1,4-diaminocubane derivatives makes them exceptional building blocks for constructing larger, ordered supramolecular structures through self-assembly.

In the solid state, cubane derivatives are used to construct highly ordered, crystalline materials like metal-organic frameworks (MOFs). In these structures, cubane-type clusters can act as secondary building units (SBUs). rsc.orgresearchgate.net For example, tetranuclear cubane-type clusters of [Cu₄(MeO)₄]⁴⁺ can be linked by multitopic ligands to form porous three-dimensional frameworks. rsc.org Using a bifunctional linker like 1,4-diaminocubane would allow it to bridge metal centers or larger SBUs, propagating a network structure with predictable topology. The rigidity of the cubane linker ensures that the resulting pores and channels within the material have a well-defined size and shape.

In solution, self-assembly is driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov The dicationic nature of this compound makes it an ideal component for electrostatic self-assembly with anionic species, leading to the formation of linear polymers, rotaxanes, or more complex architectures like pseudorotaxanes. nih.gov For instance, the interaction between the dicationic cubane guest and a macrocyclic host can be the basis for forming a [c2]daisy chain or other interlocked molecular systems. nih.gov The process is often cooperative and can be controlled by external stimuli like solvent polarity or the introduction of competitive guest molecules, allowing for the disassembly of the supramolecular structure. nih.gov This controlled assembly and disassembly is a key principle in the development of molecular switches and machines.

Engineering One-, Two-, and Three-Dimensional Supramolecular Structures

The predictable geometry of 1,4-diaminocubane makes it an ideal linker for crystal engineering, where the goal is to design and synthesize crystalline solids with desired structures and properties. The diamine can participate in hydrogen-bonding networks or act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

Hydrogen-Bonded Networks: In its dihydrochloride form, 1,4-diaminocubane can form extensive hydrogen-bonding networks with suitable acceptors, such as halide ions or carboxylate groups. The linear and rigid nature of the molecule can direct the formation of one-dimensional chains or tapes. For instance, interactions between the ammonium groups and chloride ions could lead to a simple linear chain structure. The interconnection of these chains through weaker interactions could then lead to the formation of two- or three-dimensional structures. While specific crystal structures of this compound are not widely reported, the principles of hydrogen bonding suggest a high potential for forming ordered solid-state architectures.

Coordination Polymers and MOFs: The two amino groups of 1,4-diaminocubane can coordinate to metal centers, acting as a ditopic linker. The rigid nature of the cubane core is advantageous in creating predictable and stable frameworks. The use of rigid linkers is a key strategy in the design of porous MOFs for applications in gas storage, separation, and catalysis. While the use of other rigid diamines, such as 1,4-diaminobenzene, is common in the construction of MOFs, the application of 1,4-diaminocubane is a more recent area of exploration. The unique three-dimensional shape of the cubane linker could lead to novel network topologies that are not accessible with planar linkers.

Supramolecular Structure TypePotential Interacting MoietiesResulting Dimensionality
Hydrogen-Bonded NetworkChloride ions, carboxylates, water molecules1D, 2D, or 3D
Coordination Polymer/MOFTransition metal ions (e.g., Cu(II), Zn(II))1D, 2D, or 3D

Molecular Recognition Phenomena in Cubane-Containing Systems

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is a fundamental concept in supramolecular chemistry. The rigid and well-defined structure of the cubane cage can be exploited in the design of both hosts and guests for molecular recognition events.

As a guest molecule , this compound could potentially be encapsulated within larger host molecules, such as cucurbiturils or cyclodextrins. The recognition would be driven by a combination of factors, including size and shape complementarity, as well as ion-dipole and hydrogen-bonding interactions between the ammonium groups of the guest and the polar portals of the host.

As a component of a host system , the 1,4-diaminocubane unit could be incorporated into larger macrocyclic or cage-like structures. Its rigidity would contribute to the preorganization of the host, a key principle for achieving high binding affinities and selectivities. For example, two 1,4-diaminocubane units could be linked by flexible chains to create a cage-like host capable of encapsulating small neutral molecules.

The study of such host-guest systems would provide valuable data on the nature of non-covalent interactions with the cubane core and the influence of its unique electronic properties.

Host-Guest System ComponentPotential Binding PartnerKey Interactions
Guest: 1,4-DiaminocubaneCucurbiturils, Cyclodextrins, Crown EthersIon-dipole, Hydrogen bonding, van der Waals
Host Component: 1,4-DiaminocubaneSmall organic molecules, anionsHydrogen bonding, C-H···π interactions

Applications in Advanced Materials Research and Chemical Technologies Excluding Clinical/biological/dosage

Energetic Materials Research and Development

The cubane (B1203433) framework is a powerhouse of stored energy due to the significant strain in its 90° C-C-C bond angles, which deviate sharply from the ideal 109.5° for sp³-hybridized carbon. sciencemadness.org This high intrinsic energy, combined with its exceptional density, makes the cubane skeleton a prime candidate for developing high-energy-density materials (HEDMs). dtic.mil 1,4-Diaminocubane is a key starting material or intermediate for the synthesis of various functionalized cubanes, particularly polynitrocubanes, which are among the most powerful explosives ever synthesized. ic.ac.ukillinois.edu

A critical factor in the performance of an explosive is its density, as detonation pressure is proportional to the square of the density. jes.or.jp The compact cubic structure imparts an inherently high density to cubane and its derivatives. wikipedia.org The introduction of nitro groups (—NO₂) onto the cubane skeleton, a process for which amino groups can be precursors, further increases the molecular weight and density without significantly increasing the volume.

The ultimate goal in this area has been the synthesis of octanitrocubane (ONC), where all eight hydrogen atoms are replaced by nitro groups. illinois.edu The predicted density for octanitrocubane is in the range of 1.9 to 2.2 g/cm³, a substantial increase over conventional explosives like HMX. illinois.edujes.or.jp Derivatives such as 1,3,5,7-tetranitrocubane (TNC) already exhibit a very high density of 1.814 g/cm³. ic.ac.uk The amino groups of 1,4-diaminocubane can be converted to nitro groups through oxidation, or they can direct the functionalization of other positions on the cage, facilitating the synthesis of these dense, energetic materials. sciencemadness.orgillinois.edu

The performance of an energetic material is also governed by its heat of formation (ΔHf) and the energy released upon decomposition. sciencemadness.org Saturated hydrocarbons typically have negative heats of formation, but the immense strain energy of cubane gives it a large positive heat of formation of approximately +166 kcal/mol. sciencemadness.org This stored energy is released upon detonation, adding to the total energy output.

Introducing energetic functional groups like —NO₂ further increases the positive heat of formation. For octanitrocubane, the ΔHf is predicted to be between +81 and +144 kcal/mol. illinois.edujes.or.jp This combination of high density and a large positive heat of formation results in exceptional detonation properties. The detonation velocity of octanitrocubane is estimated to be around 10,000 m/s, which would make it significantly more powerful than the current benchmark military explosive, HMX. ontosight.aitaylorandfrancis.com Even tetranitrocubane (TNC) shows explosive energy release that exceeds expectations. sciencemadness.org

Comparison of Energetic Properties
CompoundDensity (g/cm³)Detonation Velocity (m/s)Heat of Formation (kcal/mol)
TNT1.656,900-14.6
RDX1.828,750+14.8
HMX1.919,100+17.9
1,3,5,7-Tetranitrocubane (TNC)1.814--
Octanitrocubane (ONC, predicted)1.9 - 2.2~10,000+81 to +144

For an energetic material to be practical, it must possess sufficient kinetic stability to be handled and stored safely. Despite its enormous thermodynamic instability, the cubane cage is remarkably kinetically stable due to the absence of low-energy decomposition pathways. wikipedia.orgscitoys.com The thermal stability of functionalized cubanes is a critical area of investigation.

Studies show that the introduction of nitro groups can destabilize the cubane skeleton due to electrostatic repulsion. researchgate.net However, many polynitrocubanes are surprisingly stable. For example, 1,3,5,7-tetranitrocubane (TNC) is a highly stable crystalline solid that melts with decomposition at 270°C and can withstand hammer blows. sciencemadness.org Heptanitrocubane and octanitrocubane are also reported to be stable compounds. ic.ac.uk Research using molecular dynamics simulations helps to calculate the energy barriers to decay and predict the thermal stability of these molecules, showing that while nitro groups destabilize the cage, the activation energies for decomposition remain high, ensuring kinetic persistence at normal temperatures. researchgate.netepa.gov Compounds possessing both amino and nitro groups on a carbon framework can exhibit increased stability due to hydrogen bonding. researchgate.net

Integration into Polymer Systems and Composite Materials

The bifunctionality of 1,4-diaminocubane, combined with the rigidity of the cubane core, makes it an attractive monomer for creating novel polymers. The diamine can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides, or with dianhydrides to form polyimides. These polymers would feature the cubane cage as an integral part of the polymer backbone.

Exploration in Catalysis and Reagent Design (non-biological)

The unique, rigid structure of 1,4-diaminocubane suggests its potential use as a scaffold or ligand in catalysis and reagent design. The two amino groups, positioned in a fixed 1,4-relationship across the rigid cage, can act as N-donor ligands to coordinate with metal centers. This could lead to the formation of novel metal complexes with well-defined geometries.

While direct catalytic applications of 1,4-diaminocubane are not yet widely reported, related concepts have been explored. For instance, metal-oxo clusters with a "cubane" core (e.g., Co₄O₄ or Mn₄O₄) are known to be effective water oxidation catalysts. acs.orgresearchgate.netnih.gov Furthermore, rigid molecular scaffolds are used to create di- and tetraphosphine ligands that prevent undesirable interactions between the active metal complex and a support material. nih.gov By analogy, the rigid cubane backbone of 1,4-diaminocubane could be used to design catalysts where the spatial relationship between two active sites or between a catalytic center and a binding site is precisely controlled, potentially leading to enhanced selectivity or activity.

Potential as Framework Components in Porous Materials (e.g., MOFs, COFs)

Porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are constructed from molecular building blocks (linkers) to create materials with high surface areas and ordered pores. mdpi.comnih.gov The properties of these frameworks are dictated by the geometry and functionality of the linkers used.

Rigid, multitopic linkers are highly sought after for building robust frameworks with permanent porosity. acs.orgyoutube.com 1,4-Diaminocubane represents a unique, three-dimensional, and highly rigid diamine linker. Its incorporation into a COF, typically through reaction with a trialdehyde monomer, could lead to novel 3D frameworks with unique pore structures and topologies. nih.govrsc.org Similarly, in MOF synthesis, the diamino groups could coordinate to metal nodes or be post-synthetically modified to introduce other functionalities. rsc.org The use of rigid linkers is crucial for achieving the desired structural integrity and functionality in these advanced materials. nih.govrsc.org While the analogous 1,4-cubanedicarboxylic acid is a known building block, the diamino version offers a complementary linker for creating new porous materials with potential applications in gas storage, separation, and catalysis. sigmaaldrich.comacs.org

Mechanistic Studies of Chemical Transformations Involving 1,4 Diaminocubane Dihydrochloride

Reaction Kinetics and Reaction Rate Studies

Quantitative kinetic data for reactions involving 1,4-diaminocubane dihydrochloride (B599025) are not extensively documented in the public domain. However, insights can be drawn from computational studies and experimental work on related cubane (B1203433) derivatives. The reactivity of the cubane core is significantly influenced by its substituents.

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the stability and reactivity of substituted cubanes. For instance, the C-H bond dissociation energy (BDE) of the parent cubane is approximately 105 kcal/mol, which is comparable to that of methane, indicating a strong, albeit strained, C-H bond. wikipedia.org Computational analyses of various substituted cubanes reveal that both electron-donating and electron-withdrawing groups can affect the strain energy and electronic properties of the cubane cage. elsevierpure.comresearchgate.net Electron-withdrawing groups, such as nitro groups, have been shown to increase the strain energy of the cubane skeleton, particularly with multiple substitutions. researchgate.net Conversely, substituents can also influence the acidity of the cubyl protons, with cubane itself being significantly more acidic than cyclohexane. wikipedia.org

In the context of C-H activation, a rate-determining step often involves hydrogen atom abstraction (HAA) from the cubane core to form a cubyl radical. nih.gov The rates of these reactions are dependent on the C-H bond dissociation energy of the substrate and steric factors. nih.gov While specific rate constants for 1,4-diaminocubane dihydrochloride are not available, it can be inferred that the amino groups, particularly in their protonated dihydrochloride form, would exhibit a significant electronic influence on the cubane cage, affecting the rates of reactions such as C-H functionalization.

Table 1: Theoretical and Experimental Data on Cubane Reactivity

ParameterValue/ObservationCompound/SystemSource
C-H Bond Dissociation Energy~105 kcal/molUnsubstituted Cubane wikipedia.org
Acidity vs. Cyclohexane~63,000 times faster deprotonationUnsubstituted Cubane wikipedia.org
Rate-Determining StepHydrogen Atom Abstraction (HAA)C-H activation of cubanes nih.gov
Influence of SubstituentsBoth electron-donating and -withdrawing groups reduce benzylic C-H BDE in toluenes (used as a model)para-Substituted Toluenes nih.gov
Strain Energy (calculated)Increases with multiple nitro group substitutionsPolynitrocubanes researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for cubane derivatives often involves a combination of experimental observations and computational modeling. Key intermediates in cubane chemistry include cubyl radicals and cubyl cations.

Cubyl Radicals: A prevalent pathway for the functionalization of cubanes is through the generation of cubyl radicals. ic.ac.uk This can be achieved via hydrogen atom abstraction, as seen in catalytic C-H alkylation. nih.gov These radical intermediates can then participate in subsequent reactions, such as conjugate addition to electron-deficient alkenes. nih.gov The formation of cubyl radicals has been supported by both practical and computational experiments. acs.org

Cubyl Cations and Rearrangements: The formation of a cubyl cation is also a known mechanistic pathway, and notably, it does not typically lead to the rearrangement of the cubane skeleton. acs.org This stability is attributed to the p-character of the C-C bonds, which allows for charge delocalization. acs.org

A significant metal-catalyzed transformation of 1,4-disubstituted cubanes is their rearrangement to cuneanes. elsevierpure.com Computational studies on the silver(I)-catalyzed rearrangement have shed light on the mechanism, which is proposed to involve an oxidative addition of the catalyst into a C-C bond of the cubane cage, followed by heterolytic cleavage of a metal-carbon bond and a subsequent carbocation rearrangement. chemrxiv.org The regioselectivity of this rearrangement is highly dependent on the electronic nature of the substituents at the 1 and 4 positions.

Directed Metalation: Another important mechanistic pathway for the functionalization of cubanes is directed ortho-metalation. Similar to arenes, substituents on the cubane ring can direct metalation to adjacent positions. ic.ac.uk For instance, amide groups can direct lithiation to the ortho position. The resulting lithiated cubane can then be trapped with various electrophiles. Transmetalation of these lithiated intermediates to other metals, such as mercury or zinc, has expanded the scope of this methodology. ic.ac.ukresearchgate.net

The amino groups in 1,4-diaminocubane would be expected to influence these mechanistic pathways significantly. In their free base form, they could act as directing groups for metalation. In the dihydrochloride form, the protonated amino groups would act as strong electron-withdrawing groups, influencing the stability of any potential cationic or radical intermediates and directing the course of rearrangements.

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions play a pivotal role in determining the outcome of chemical transformations involving substituted cubanes, influencing both the selectivity and yield of the products.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates and selectivity. In the silver(I)-catalyzed rearrangement of 1,4-disubstituted cubanes to cuneanes, the solvent can influence the stability of carbocationic intermediates. researchgate.net For example, using a highly polar and non-coordinating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to alter the ratio of 1,3- and 2,6-substituted cuneane products, suggesting stabilization of a carbocationic intermediate that favors a different rearrangement pathway compared to less polar solvents. researchgate.net

Temperature: Temperature is a critical parameter, especially for reactions involving thermally sensitive intermediates or competing reaction pathways. For instance, in the photochemical [2+2] cycloaddition step used in some cubane syntheses, the reaction is conducted at low temperatures to favor the desired cage formation. wikipedia.org Conversely, thermal rearrangements, such as the rhodium-catalyzed conversion of cubane to syn-tricyclooctadiene, occur at elevated temperatures (50-60 °C). wikipedia.org

Reagent Stoichiometry and Concentration: The stoichiometry of reagents is crucial for controlling the degree of substitution in radical reactions, which can otherwise lead to mixtures of over-substituted products. wikipedia.org In directed metalation reactions, the concentration and type of base, as well as the presence of additives, can significantly affect the efficiency and selectivity of the deprotonation step. ic.ac.uk

For this compound, the pH of the reaction medium would be a critical factor. The protonation state of the amino groups would dictate their electronic influence on the cubane core and their ability to act as directing groups, thereby controlling the reaction pathway and product distribution.

Table 2: Influence of Reaction Conditions on Cubane Transformations

Reaction ConditionEffectExample ReactionSource
Solvent Alters product ratios by stabilizing intermediatesAg(I)-catalyzed rearrangement of cubanes to cuneanes in HFIP vs. MeOH/H₂O researchgate.net
Catalyst Ligands Influences yield and regioselectivityPd-catalyzed arylation of cubanes using different phosphine (B1218219) ligands researchgate.net
Temperature Controls competing pathwaysThermal rearrangement vs. cage stability wikipedia.org
Substituent Electronics Dictates regioselectivity of rearrangementRearrangement of 1,4-disubstituted cubanes with electron-donating vs. -withdrawing groups elsevierpure.com

Role of Catalysis in Cubane Chemistry

Catalysis is indispensable for the selective and efficient functionalization of the robust cubane core. Various catalytic systems have been developed to address the challenges posed by the high strain and unique electronic structure of cubane.

Transition Metal Catalysis:

Silver(I) Catalysis: As previously mentioned, silver(I) salts catalyze the rearrangement of 1,4-disubstituted cubanes to cuneanes. The reaction proceeds through a mechanism where the catalyst interacts with the strained C-C bonds of the cubane cage. elsevierpure.comchemrxiv.org

Palladium and Nickel Catalysis: Traditional cross-coupling reactions using palladium and nickel catalysts have been challenging with cubanes due to a competing metal-catalyzed valence isomerization that leads to decomposition of the cubane scaffold. ic.ac.uk However, recent advances have shown that under specific conditions, these metals can be used for C-H functionalization and cross-coupling. For example, palladium-catalyzed ortho-C-H acetoxylation has been developed. researchgate.net Nickel-catalyzed cross-coupling of redox-active esters of cubane carboxylic acids with arylzinc reagents has also been reported, proceeding through a single-electron transfer mechanism rather than a direct oxidative addition, thus preserving the cubane core. acs.org

Copper Catalysis: Copper-based catalysts have emerged as particularly effective for cubane functionalization, as they tend to avoid the decomposition pathways seen with palladium and nickel. petrolpark.co.uk Copper photoredox catalysis has been successfully employed for decarboxylative amination, arylation, alkylation, and trifluoromethylation of cubane carboxylic acid derivatives. ic.ac.uk This approach leverages the slow oxidative addition and rapid reductive elimination characteristics of copper to facilitate the desired bond formations without destroying the cubane cage. youtube.competrolpark.co.uk

Photocatalysis: Light-mediated reactions have proven to be powerful tools in cubane chemistry. Photocatalytic methods have been used to generate cubyl radicals for C-H alkylation. chemrxiv.org Additionally, photoredox catalysis, often in conjunction with a metal co-catalyst like copper, has enabled a wide range of cross-coupling reactions that were previously inaccessible. youtube.comic.ac.uk The key intramolecular [2+2] photochemical cycloaddition in many cubane syntheses can also be facilitated by photosensitizers like benzophenone, allowing the use of lower energy light. quantumatk.com

For this compound, catalytic methods would likely require careful tuning to be effective. The protonated amino groups would render the cubane core electron-poor, which could influence its interaction with metal catalysts. Copper-catalyzed cross-coupling reactions, which are tolerant of a wide range of functional groups, would be promising candidates for the functionalization of derivatives of 1,4-diaminocubane.

Future Research Directions and Emerging Paradigms in Cubane Chemistry

Exploration of Novel Functionalization Methodologies

A primary challenge and opportunity in cubane (B1203433) chemistry lies in the development of new ways to functionalize the highly stable C-H bonds of the cubane cage. researchgate.net While 1,4-diaminocubane dihydrochloride (B599025) offers two points of attachment, future research is intensely focused on accessing other substitution patterns and expanding the chemical toolkit.

Key Research Thrusts:

Catalytic C-H Functionalization: Significant progress is being made in the transition-metal-catalyzed functionalization of cubane C-H bonds. researchgate.net Future work will likely focus on improving the selectivity and efficiency of these reactions. For instance, palladium-catalyzed C-H acetoxylation has demonstrated the feasibility of directly introducing oxygen atoms onto the cubane core. researchgate.net Developing catalysts that can selectively target the 2, 3, or even bridgehead positions on a cubane pre-functionalized at the 1 and 4 positions would unlock access to a vast new chemical space.

Photoredox and Electrochemical Methods: Light- and electricity-driven reactions are emerging as sustainable and powerful methods for generating and reacting with the cubyl radical. researchgate.netresearchgate.netsoton.ac.uk These techniques can operate under mild conditions and may enable functionalizations that are difficult to achieve with traditional thermal methods. Research into photolytic C-H carboxylation and electrochemical oxidative decarboxylation is paving the way for new synthetic routes to varied cubane scaffolds. researchgate.netresearchgate.net

Expanding the Toolbox of Cross-Coupling Reactions: While traditional cross-coupling reactions have been challenging due to competing isomerization of the cubane cage, new methods are overcoming this barrier. researchgate.net Copper-photoredox catalyzed cross-coupling has been successfully applied to form C-N, C-C, and C-CF₃ bonds, enabling the synthesis of cubane analogues of important drug candidates. researchgate.netresearchgate.net Future efforts will aim to broaden the scope of compatible coupling partners and reaction types.

The starting material, dimethyl 1,4-cubanedicarboxylate, is a key precursor for many of these studies, from which 1,4-diaminocubane can be derived. scientificupdate.comnih.govacs.org The development of more efficient, scalable syntheses for this foundational building block remains an important goal. scientificupdate.comresearchgate.net

Development of New Supramolecular Architectures

The rigid, well-defined geometry of the cubane scaffold makes it an exceptional building block for supramolecular chemistry. The 1,4-diaminocubane unit, in particular, provides ideal linear vectors for constructing highly ordered, large-scale assemblies.

Emerging Paradigms:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino groups of 1,4-diaminocubane can act as ligands, coordinating to metal centers to form extended networks. These cubane-based coordination polymers or MOFs could exhibit unique properties, such as high porosity for gas storage or catalysis, stemming from the shape and size of the cubane linker.

Cubane-Based Cages and Containers: The precise 180° orientation of the substituents in 1,4-disubstituted cubanes is ideal for constructing molecular cages. Research is exploring the synthesis of container molecules where cubane units serve as the vertices or rigid panels. These structures could have applications in host-guest chemistry, encapsulating smaller molecules for transport or protection.

Liquid Crystals and Ordered Materials: By attaching long alkyl chains or other mesogenic groups to the 1,4-diaminocubane core, it may be possible to create novel liquid crystalline materials. The rigid cubane core would impart a high degree of order, potentially leading to materials with interesting optical or electronic properties.

Mimicking Biological Structures: The rigid sp³ framework of cubane, combined with functional groups capable of molecular recognition (like the amides that can be formed from 1,4-diaminocubane), offers a platform to mimic the conformational space of proteins. researchgate.net This could lead to new supramolecular structures with functions that emulate biological systems.

The study of platinum(IV) iodide complexes, which form classic cubane-like structures [(PtXMe₃)₄], provides a historical analogue and inspiration for how metal ions and ligands can assemble into these cage architectures. acs.org

Advanced Materials Design Leveraging Unique Cubane Properties

The cubane cage possesses a unique combination of high strain energy (over 160 kcal/mol), high density, and remarkable kinetic stability (stable up to 220 °C). acs.orgdtic.mildtic.mil These properties make cubane derivatives, including those derived from 1,4-diaminocubane, highly attractive for the design of next-generation advanced materials.

Key Application Areas:

High-Energy Density Materials (HEDMs): The immense strain energy stored in the cubane framework can be released during combustion, making it a prime candidate for advanced propellants and explosives. dtic.mildtic.mildtic.mil Attaching energetic functional groups (like nitro or azido (B1232118) groups) to the cubane core, a process that can start from 1,4-diaminocubane, is a major research focus. The goal is to create materials that are not only powerful but also thermally stable and shock-insensitive. scientificupdate.comdtic.mil

Novel Polymers: Incorporating the rigid cubane unit into polymer backbones can lead to materials with exceptional thermal stability and unique mechanical properties. researchgate.netdtic.mil 1,4-Diaminocubane can serve as a monomer, reacting with dicarboxylic acids or other bifunctional molecules to create cubane-containing polyamides or polyimides.

Carbon Nanothreads: In a remarkable display of mechanochemistry, solid cubane has been polymerized under high pressure into one-dimensional, diamond-like nanothreads. acs.orgpsu.edunih.gov These are among the stiffest 1D systems known. Future research will explore the polymerization of functionalized cubanes, which could lead to nanothreads with tailored electronic or chemical properties. The ability to pre-arrange functional groups, using precursors like 1,4-diaminocubane, could allow for the synthesis of nanothreads with periodically arranged functionalities.

Property of CubaneImplication for Advanced MaterialsPotential Application Area
High Strain Energy (~166 kcal/mol)Significant energy release upon decomposition. dtic.mildtic.milHigh-Energy Density Materials (Propellants, Explosives). dtic.mildtic.mil
High Density (~1.29 g/cm³)High performance in volume-critical applications. dtic.mildtic.milEnergetic Materials, Specialty Polymers. dtic.mildtic.mil
High Thermal Stability (to 220 °C)Durability and safety in storage and use. acs.orgdtic.milPropellants, Thermally-resistant Polymers. dtic.milacs.org
Rigid, 3D StructureCreates unique spatial arrangements and stiffness. acs.orgresearchgate.netNanothreads, Bioisosteres, Supramolecular Assemblies. acs.orgpsu.edu

Interdisciplinary Research Opportunities with Cubane Scaffolds

The distinctive properties of the cubane scaffold are creating exciting opportunities at the intersection of chemistry, medicine, and materials science. 1,4-Diaminocubane dihydrochloride is a key enabling molecule for many of these interdisciplinary pursuits.

Frontiers of Research:

Medicinal Chemistry and Drug Discovery: The cubane cage is increasingly recognized as an ideal three-dimensional bioisostere for benzene (B151609) rings. researchgate.netsoton.ac.ukyoutube.com Replacing a flat aromatic ring in a drug molecule with a rigid, 3D cubane can lead to significant improvements in metabolic stability, pharmacokinetics, and binding affinity by providing unique spatial interactions with biological targets. acs.orgresearchgate.netyoutube.com The ability to synthesize 1,2-, 1,3-, and 1,4-disubstituted cubanes now allows for the systematic replacement of ortho-, meta-, and para-substituted phenyl rings, a major breakthrough for drug design. researchgate.net 1,4-Diaminocubane provides a scaffold to which pharmacologically active groups can be attached, creating novel drug candidates.

Molecular Electronics: The strained, σ-aromatic nature of the cubane cage gives it interesting electronic properties. The synthesis of perfluorocubane demonstrated its unique ability to encapsulate an electron, forming a stable radical anion. scientificupdate.com This suggests that cubane derivatives could be used as components in molecular wires, switches, or data storage devices. Functionalizing the cubane at defined points, such as the 1 and 4 positions, is critical for integrating these units into larger electronic systems.

Computational Design: Advances in computational chemistry and machine learning are accelerating the discovery of new cubane derivatives with tailored properties. ontosight.ai These tools can predict the energetic performance, electronic structure, and biological activity of hypothetical cubane molecules, guiding synthetic efforts toward the most promising targets. This synergy between computational prediction and laboratory synthesis will be crucial for unlocking the full potential of the cubane scaffold in all the areas mentioned above.

Q & A

Basic: What are the recommended synthetic routes for 1,4-diaminocubane dihydrochloride, and how do they address intermediate instability?

The synthesis of this compound involves two primary routes starting from cubane-1,4-dicarboxylic acid (25) :

  • Route 1 : Conversion of (25) to the tert-butylcarbamate (26) using diphenylphosphoryl azide, followed by hydrolysis to the diamine (27) and oxidation with m-chloroperbenzoic acid (m-CPBA) to yield 1,4-dinitrocubane (28) . The dihydrochloride salt is formed by protonation of (27) .
  • Route 2 : Avoidance of explosive intermediates (e.g., diacylazide (29) ) by reacting the acid chloride of (25) with trimethylsilyl azide to form diisocyanate (30) , which is oxidized with dimethyldioxirane in wet acetone to (28) . This method minimizes isolation of hazardous intermediates .
    Key Methodological Insight : Use trimethylsilyl azide to bypass unstable intermediates and employ wet acetone for controlled oxidation.

Basic: How should researchers purify and characterize this compound?

  • Purification : Recrystallization from ethanol/water mixtures is recommended due to the compound’s high polarity. Avoid aqueous solutions with pH >7 to prevent decomposition.
  • Characterization :
    • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water mobile phase .
    • Structural Confirmation : ¹H/¹³C NMR in D2O (δ ~2.5 ppm for cubane protons; δ ~40 ppm for quaternary carbons) and FT-IR (N-H stretches ~3300 cm⁻¹; HCl vibrations ~2500 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Chemical-resistant gloves (nitrile), sealed goggles, and flame-retardant lab coats are mandatory due to acute toxicity risks (oral, dermal) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., trimethylsilyl azide).
  • Emergency Measures : Immediate eye irrigation with saline (15+ minutes) and medical consultation if inhaled or ingested .

Basic: What storage conditions optimize the stability of this compound?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers.
  • Solubility : Aqueous solutions should be prepared fresh and adjusted to pH 4–6 with HCl to prevent amine oxidation .
  • Long-Term Stability : Monitor via thermogravimetric analysis (TGA) for decomposition above 150°C .

Advanced: How can researchers mitigate risks associated with explosive intermediates during synthesis?

  • In Situ Methods : Avoid isolating intermediates like diacylazides by using one-pot reactions (e.g., Route 2 with trimethylsilyl azide) .
  • Alternative Oxidants : Replace m-CPBA with dimethyldioxirane for milder, controlled oxidation in wet acetone, reducing exothermic risks .
  • Safety Screening : Conduct small-scale DSC (differential scanning calorimetry) to assess thermal hazards of intermediates.

Advanced: What factors influence the thermal and hydrolytic stability of this compound?

  • Thermal Stability : TGA shows decomposition onset at ~150°C. Avoid prolonged heating above 100°C during synthesis .
  • Hydrolytic Stability : The dihydrochloride salt is stable in acidic conditions (pH 4–6) but degrades in basic media via cubane ring distortion. Use buffer systems (e.g., phosphate-citrate) for pH-sensitive experiments .

Advanced: How can contradictory data on bioconcentration or reactivity be resolved?

  • Case Study : Conflicting BCF values (e.g., 0.3 vs. 450 in algae for similar diamines) may arise from assay conditions (exposure time, organism type) .
  • Resolution : Standardize test protocols (OECD 305 guidelines) and cross-validate with computational models (e.g., EPI Suite BCFBAF for cubane derivatives) .
  • Analytical Cross-Check : Use LC-MS/MS to quantify degradation products and confirm stability under test conditions .

Advanced: What potential applications in energetic materials exist for this compound?

  • High Energy Density : The cubane scaffold’s strain energy (~520 kJ/mol) and nitro derivatives (e.g., 1,4-dinitrocubane) suggest utility in explosives or propellants .
  • Functionalization : Introduce nitro or azido groups via diazotization to enhance energy release.
  • Safety Testing : Perform small-scale detonation tests (e.g., BAM friction/pendulum tests) to assess sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.